Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with carbonyl compounds . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid was then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is not explicitly mentioned in the available literature.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with dimedone catalyzed by tin (ii) chloride dehydrate, which acts as a Lewis acid, was reported to afford the corresponding pyrazoloquinolones via the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of dimedone followed by cyclization of the formed imino form onto the cyano group and hydrolysis .Scientific Research Applications
It’s possible that this compound is used in very specific and niche areas of research, and the details of its use are contained within academic papers or proprietary research documents that are not publicly accessible.
- Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery .
- For example, derivatives of pyrazole have been used in the development of drugs like Piracetam (Nootropilum), which is used for dementia cognitive problems .
- Pyrazoles are also used in agrochemistry . However, the specific use of “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” in this field is not specified.
- In coordination chemistry, pyrazoles are often used due to their ability to donate electrons and form complexes with metals .
- Pyrazoles are used in organometallic chemistry, a field that explores the interactions between organic compounds and metals .
- “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” could potentially be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry
Organometallic Chemistry
Synthesis of Bioactive Fused Polycyclic Pyrazoles
Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]triazines
- Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery .
- For example, derivatives of pyrazole have been used in the development of drugs like Piracetam (Nootropilum), which is used for dementia cognitive problems .
- Pyrazoles are also used in agrochemistry . However, the specific use of “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” in this field is not specified.
- In coordination chemistry, pyrazoles are often used due to their ability to donate electrons and form complexes with metals .
- Pyrazoles are used in organometallic chemistry, a field that explores the interactions between organic compounds and metals .
- “Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate” could potentially be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry
Organometallic Chemistry
Synthesis of Bioactive Fused Polycyclic Pyrazoles
Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]triazines
Future Directions
Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities . They have attracted great interest in materials science owing to their photophysical properties . Therefore, the future directions for Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate could involve further exploration of its potential biological activities and applications in materials science.
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-5-4-6-10(7-9)20-2/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPZWIYSOWNJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674867 | |
Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate | |
CAS RN |
1150164-14-9 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-methoxyphenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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